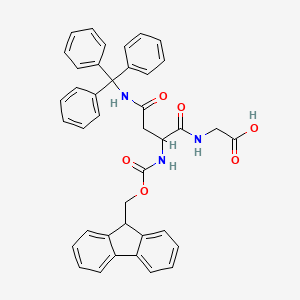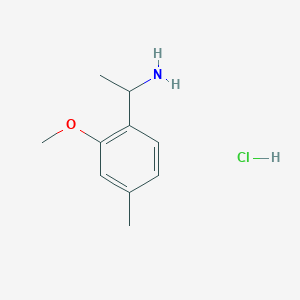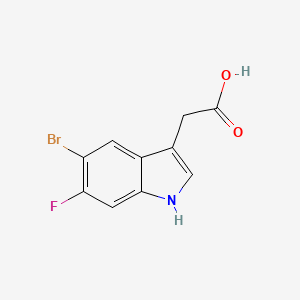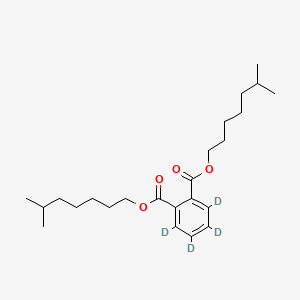
ジイソオクチルフタレート-d4
説明
科学的研究の応用
毒性動力学研究
ジイソオクチルフタレート-d4は毒性動力学研究で使用されます . これらの研究では、ラットにthis compoundを経口または静脈内投与し、事前に設定された時間に血漿、尿、糞便、およびさまざまな組織を採取しました . 尿中に排泄された主要な代謝物はMCiNPであり、これは有用なバイオマーカーになる可能性を示唆しています .
環境リスク評価
This compoundの毒性動力学的特性は、以前は明確に報告されていませんでしたが、この研究を通じて特定されました . この報告は、将来のthis compoundの環境規制と科学的人間リスク評価研究の役に立つ参考資料となるでしょう .
内分泌かく乱研究
This compoundは、内分泌かく乱に関連する可能性があります . そのため、科学研究では、内分泌系への影響を調べるために使用されます .
代謝性疾患研究
This compoundは、さまざまな代謝性疾患にも関連しています . 代謝過程への影響を理解するために、研究で使用されています .
プラスチック用の可塑剤
This compoundは、主にプラスチックの可塑剤として使用される高分子量のフタレートです . そのため、世界中でプラスチックの使用量が増加するにつれて、環境におけるthis compoundへの曝露が一般的になっています .
バイオマーカー同定
尿中に排泄された主要な代謝物はMCiNPであり、これは有用なバイオマーカーになる可能性を示唆しています . そのため、this compoundは、バイオマーカー同定研究で使用できます .
作用機序
Target of Action
Diisooctyl phthalate-d4, also known as DiDP, is a high-molecular-weight phthalate primarily used as a plasticizer for plastics . It is associated with endocrine disruption and various metabolic diseases . The primary targets of Diisooctyl phthalate-d4 are the endocrine system and metabolic processes within the body .
Mode of Action
Diisooctyl phthalate-d4 interacts with its targets by being metabolized into various metabolites, including mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites interact with the endocrine system and metabolic processes, potentially leading to disruptions .
Biochemical Pathways
Diisooctyl phthalate-d4 is metabolized into MiDP, MHiDP, MCiNP, and MOiDP . These metabolites are involved in various biochemical pathways, affecting the endocrine system and metabolic processes . The degradation pathway of DiDP was analyzed, and it was found that DiDP was decomposed into phthalates and then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Pharmacokinetics
Diisooctyl phthalate-d4 is rapidly and extensively metabolized to its metabolites . The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . Diisooctyl phthalate-d4 and its major metabolites were also distributed in various tissues in significant quantities .
Result of Action
The molecular and cellular effects of Diisooctyl phthalate-d4’s action are primarily related to endocrine disruption and metabolic diseases . The specific effects can vary depending on the individual’s health, age, and other factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diisooctyl phthalate-d4. Exposure to Diisooctyl phthalate-d4 in the environment has become common with the increasing use of plastics around the world . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
Diisooctyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism. It interacts with various enzymes and proteins involved in the degradation of phthalates. For instance, enzymes such as phthalate dioxygenase and phthalate dehydrogenase are known to catalyze the breakdown of phthalates into less harmful compounds. Diisooctyl phthalate-d4 is hydrolyzed by these enzymes into monoesters and subsequently into phthalic acid, which is further metabolized through the tricarboxylic acid cycle . The interactions between diisooctyl phthalate-d4 and these enzymes are primarily based on substrate-enzyme binding, where the compound fits into the active site of the enzyme, facilitating its breakdown.
Cellular Effects
Diisooctyl phthalate-d4 affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, diisooctyl phthalate-d4 can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones, leading to altered gene expression and metabolic imbalances . This disruption can result in various cellular effects, including changes in cell proliferation, differentiation, and apoptosis. Additionally, diisooctyl phthalate-d4 has been observed to affect the activity of antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase, which play crucial roles in maintaining cellular redox balance .
Molecular Mechanism
The molecular mechanism of action of diisooctyl phthalate-d4 involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Diisooctyl phthalate-d4 binds to nuclear receptors such as the peroxisome proliferator-activated receptors, which regulate the expression of genes involved in lipid metabolism and inflammation . This binding can either activate or inhibit the receptor’s activity, resulting in altered gene expression patterns. Additionally, diisooctyl phthalate-d4 can inhibit the activity of enzymes involved in steroidogenesis, leading to reduced synthesis of steroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisooctyl phthalate-d4 can change over time due to its stability and degradation. Studies have shown that diisooctyl phthalate-d4 is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of metabolites such as monoesters and phthalic acid . Long-term exposure to diisooctyl phthalate-d4 in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of diisooctyl phthalate-d4 vary with different dosages in animal models. At low doses, diisooctyl phthalate-d4 may have minimal or no observable effects on cellular function. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and metabolic disturbances . Threshold effects have been observed, where specific doses of diisooctyl phthalate-d4 result in significant changes in gene expression and enzyme activity . Toxicity studies in animal models have shown that high doses of diisooctyl phthalate-d4 can lead to adverse effects such as liver damage, reduced fertility, and developmental abnormalities .
Metabolic Pathways
Diisooctyl phthalate-d4 is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is initially hydrolyzed by esterases to form monoesters, which are further metabolized to phthalic acid . Phthalic acid is then processed through the tricarboxylic acid cycle, where it undergoes decarboxylation and oxidation to produce energy . Enzymes such as phthalate dioxygenase and phthalate dehydrogenase play crucial roles in these metabolic pathways, facilitating the breakdown and removal of diisooctyl phthalate-d4 from the system .
Transport and Distribution
Diisooctyl phthalate-d4 is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is often bound to transport proteins such as albumin in the bloodstream . Once inside the cell, diisooctyl phthalate-d4 can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of diisooctyl phthalate-d4 within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of diisooctyl phthalate-d4 can affect its activity and function. Diisooctyl phthalate-d4 is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, diisooctyl phthalate-d4 can be found in lipid droplets, where it may influence lipid storage and mobilization . The localization of diisooctyl phthalate-d4 is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments .
特性
IUPAC Name |
bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFPVINAQGWBRJ-MIQLSMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334435 | |
| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2209087-06-7 | |
| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
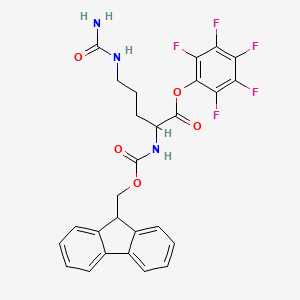

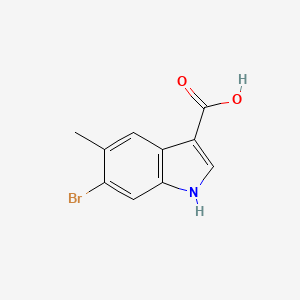

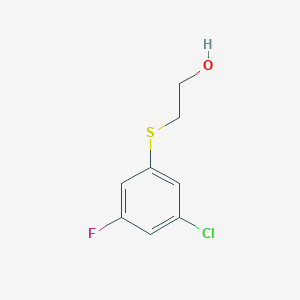
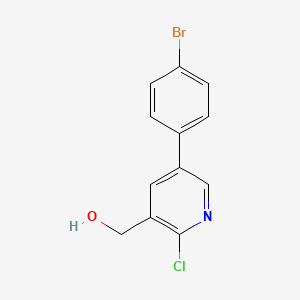
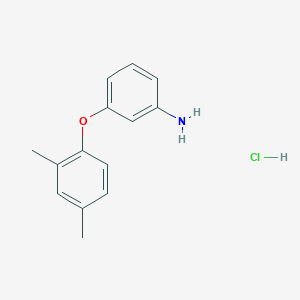
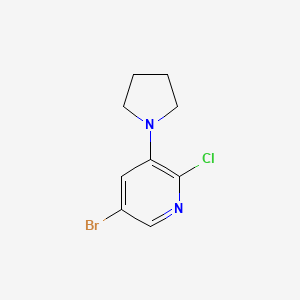
![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)

